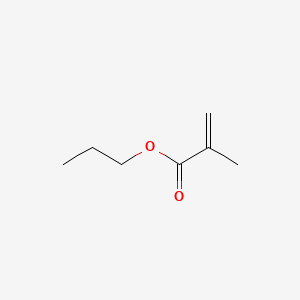
1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone
概要
説明
RS 67333は、選択的セロトニン5-HT4受容体アゴニストとして知られる化学化合物です。アルツハイマー病やうつ病の治療における潜在的な治療用途のために調査されています。 この化合物は、セロトニン受容体を調節する能力により、さまざまな神経および精神疾患の有望な候補となっています .
準備方法
合成ルートと反応条件: RS 67333の合成は、コア構造の調製から始まり、特定の置換基を導入するための官能基化が行われる複数のステップが含まれます。主要なステップには以下が含まれます。
コア構造の形成: これは、4-アミノ-5-クロロ-2-メトキシベンズアルデヒドと適切なピペリジン誘導体の反応が含まれます。
官能基化: コア構造は、アルキル化と還元を含む一連の反応を通じて、ブチル基およびその他の必要な置換基を導入することでさらに官能基化されます.
工業生産方法: RS 67333の工業生産は、同様の合成ルートに従いますが、大規模生産のために最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .
化学反応の分析
反応の種類: RS 67333は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化して対応する酸化物を形成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、置換反応はさまざまな置換誘導体を生成する可能性があります .
4. 科学研究アプリケーション
化学: セロトニン受容体の相互作用とリガンド結合を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路と神経伝達物質の放出への影響について調査されています。
医学: セロトニン受容体を調節する能力により、アルツハイマー病、うつ病、およびその他の神経疾患の潜在的な治療法として探求されています。
科学的研究の応用
Chemistry: Used as a model compound to study serotonin receptor interactions and ligand binding.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Explored as a potential treatment for Alzheimer’s disease, depression, and other neurological disorders due to its ability to modulate serotonin receptors.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmacological research
作用機序
RS 67333は、主にセロトニン5-HT4受容体に対する作用を通じてその効果を発揮します。これらの受容体に結合することで、神経伝達物質の放出を刺激し、さまざまなシグナル伝達経路を調節します。これは、ニューロン間のコミュニケーションの強化、およびアルツハイマー病やうつ病などの状態における潜在的な治療効果につながります。 この化合物は、シグマ受容体とも相互作用しますが、程度は低い .
6. 類似の化合物との比較
RS 67333は、セロトニン5-HT4受容体に対する高親和性と選択性でユニークです。同様の化合物には以下が含まれます。
プルカロプリド: 主に消化器疾患に使用される別の5-HT4受容体アゴニスト。
テガセロド: 過敏性腸症候群に使用される5-HT4受容体アゴニスト。
モサプリド: 運動促進効果のある5-HT4受容体アゴニスト.
これらの化合物と比較して、RS 67333は神経および精神医学の研究で有望な結果を示しており、消化器疾患以外の状態に対する治療薬としての可能性を強調しています。
類似化合物との比較
RS 67333 is unique in its high affinity and selectivity for serotonin 5-HT4 receptors. Similar compounds include:
Prucalopride: Another 5-HT4 receptor agonist used primarily for gastrointestinal disorders.
Tegaserod: A 5-HT4 receptor agonist used for irritable bowel syndrome.
Mosapride: A 5-HT4 receptor agonist with prokinetic effects.
Compared to these compounds, RS 67333 has shown promising results in neurological and psychiatric research, highlighting its potential as a therapeutic agent for conditions beyond gastrointestinal disorders.
特性
IUPAC Name |
1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-butylpiperidin-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O2/c1-3-4-9-22-10-7-14(8-11-22)5-6-18(23)15-12-16(20)17(21)13-19(15)24-2/h12-14H,3-11,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHLYIVFFLNISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CCC(=O)C2=CC(=C(C=C2OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167010 | |
| Record name | 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160845-95-4 | |
| Record name | 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160845-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RS 67333 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160845954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RS-67333 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N8XG5C9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Chloro-11-methyl-11-azatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14)-triene](/img/structure/B1680062.png)
![ethyl N-[4-[[(2R,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]carbamate](/img/structure/B1680064.png)




![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile](/img/structure/B1680073.png)
